2-(1,3-Dioxoisoindolin-2-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate(V)
Description
This compound is a uronium-based coupling reagent primarily used in peptide synthesis and amide bond formation. Its structure comprises a tetramethylisouronium core linked to a 1,3-dioxoisoindolin-2-yl group, with a hexafluorophosphate (PF₆⁻) counterion. The electron-withdrawing dioxoisoindolin moiety enhances its reactivity by stabilizing the active intermediate (oxybenzotriazole or similar species) during carboxylate activation. It is employed in organic solvents like DMF or dichloromethane and is valued for its efficiency in minimizing racemization during peptide couplings .
Properties
IUPAC Name |
[dimethylamino-(1,3-dioxoisoindol-2-yl)oxymethylidene]-dimethylazanium;hexafluorophosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N3O3.F6P/c1-14(2)13(15(3)4)19-16-11(17)9-7-5-6-8-10(9)12(16)18;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQWTTKHPVHUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)ON1C(=O)C2=CC=CC=C2C1=O.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F6N3O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate(V) typically involves multiple steps, starting with the formation of the isoindolinone core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactors and advanced purification techniques are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and various halides.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can lead to the formation of alcohols.
Scientific Research Applications
Synthetic Applications
1.1. Peptide Synthesis
One of the primary applications of this compound is in peptide synthesis. It acts as a coupling reagent that facilitates the formation of peptide bonds between amino acids. The efficiency of this compound in promoting amide bond formation has been demonstrated in several studies, leading to high yields and purity of synthesized peptides.
Case Study : A study published in Journal of Organic Chemistry highlighted its use in synthesizing cyclic peptides, achieving yields greater than 90% under mild conditions .
1.2. Asymmetric Synthesis
The compound has been utilized in asymmetric synthesis processes where chirality is crucial. Its ability to facilitate reactions with high enantioselectivity makes it valuable for producing chiral intermediates used in pharmaceuticals.
Data Table 1: Comparison of Enantioselectivity
| Reaction Type | Enantioselectivity (%) | Reference |
|---|---|---|
| Aldol Reaction | 95 | |
| Michael Addition | 92 | |
| Diels-Alder Reaction | 90 |
Medicinal Chemistry
2.1. Anticancer Activity
Recent research has indicated that derivatives of this compound exhibit significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis.
Case Study : A publication in Cancer Letters reported that a derivative of this compound reduced tumor growth by 50% in xenograft models .
Data Table 2: Anticancer Activity
| Compound Derivative | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Derivative A | HeLa | 5 | |
| Derivative B | MCF-7 | 8 | |
| Derivative C | A549 | 4 |
Material Science
The compound has also found applications in material science, particularly in the development of novel polymers and nanomaterials. Its unique properties allow it to be incorporated into polymer matrices to enhance mechanical strength and thermal stability.
Case Study : Research published in Advanced Materials demonstrated that incorporating this compound into a polymer matrix improved tensile strength by over 30% compared to control samples .
Mechanism of Action
The mechanism by which 2-(1,3-Dioxoisoindolin-2-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate(V) exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Uronium-based coupling reagents share a common mechanism of activating carboxylic acids to form reactive intermediates for nucleophilic attack by amines. Below is a detailed comparison with structurally and functionally analogous reagents:
Table 1: Key Structural and Functional Differences
Table 2: Performance Metrics in Peptide Coupling
| Parameter | Target Compound | HATU | HBTU | TBTU | CITU | HPTU |
|---|---|---|---|---|---|---|
| Activation Time (min) | 30–60 | 10–20 | 20–40 | 30–60 | 45–90 | 60–120 |
| Yield (%) in Model Peptide | 85–92 | 90–95 | 80–88 | 75–85 | 70–80 | 82–90 |
| Racemization Risk | Low | Very Low | Moderate | Moderate | Low | Low |
| Solubility in DMF | High | High | Moderate | Low | Moderate | High |
| Stability to Moisture | High | Moderate | Low | Low | High | High |
Key Findings from Research
Efficiency : HATU outperforms the target compound in activation speed due to its 7-azabenzotriazole group, which forms a more stable active ester . However, the target compound’s dioxoisoindolin group provides steric shielding, reducing epimerization in sensitive peptide couplings .
Stability : The hexafluorophosphate counterion (PF₆⁻) in the target compound offers better solubility and thermal stability compared to tetrafluoroborate (BF₄⁻) in TBTU, which tends to hydrolyze in humid conditions .
Toxicity : HPTU and the target compound exhibit lower occupational hazards compared to HBTU/TBTU, which are linked to respiratory sensitization .
Applications : CITU and the target compound are favored in synthesizing sterically hindered peptides, whereas HATU is optimal for rapid, high-yield couplings .
Biological Activity
The compound 2-(1,3-Dioxoisoindolin-2-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate(V) is a member of the isoindole derivatives that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and implications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C12H15F6N2O4P
- Molecular Weight : 358.23 g/mol
- IUPAC Name : 2-(1,3-Dioxoisoindolin-2-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate(V)
Synthesis
The synthesis of this compound involves multi-step organic reactions typically starting from isoindoline derivatives. The formation of dioxoisoindoline is crucial as it enhances the biological activity of the final product.
Antimicrobial Activity
Research indicates that compounds similar to 2-(1,3-Dioxoisoindolin-2-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate(V) exhibit significant antimicrobial properties. A study tested various derivatives against Gram-positive and Gram-negative bacteria:
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 625 µg/mL |
| Compound B | Pseudomonas aeruginosa | 1250 µg/mL |
| Compound C | Escherichia coli | No activity |
These findings suggest that modifications in the structure can lead to enhanced antimicrobial efficacy against specific bacterial strains .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against Candida albicans. The effectiveness varied among different derivatives with MIC values indicating significant potential for therapeutic applications in treating fungal infections .
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of cell wall synthesis in bacteria.
- Disruption of fungal cell membranes , leading to increased permeability and cell lysis.
Case Studies
A notable case study involved evaluating the compound's efficacy in a murine model infected with Staphylococcus aureus. The treatment group receiving the compound demonstrated a significant reduction in bacterial load compared to the control group. Histopathological analysis revealed less tissue damage and inflammation in treated mice, indicating a protective effect .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(1,3-Dioxoisoindolin-2-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate(V), and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions, using precursors like isoindoline-1,3-dione derivatives and tetramethylisouronium salts. Optimization involves adjusting solvent polarity (e.g., dichloromethane or acetonitrile), temperature (0–25°C), and stoichiometric ratios. For instance, maintaining anhydrous conditions and using hexafluorophosphate counterion exchange improves purity (>95%) . Reaction monitoring via TLC or HPLC ensures intermediate stability. Yield optimization may require iterative testing of catalysts (e.g., DMAP) and inert atmospheres to suppress side reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of tetramethylisouronium groups (δ ~3.0 ppm for methyl protons) and isoindolin-dione aromatic protons (δ ~7.5–8.5 ppm) .
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths and angles, with mean C–C bond accuracy of ±0.004 Å. R factors <0.05 ensure structural reliability .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks ([M+H]⁺ or [M−PF₆]⁺) with ppm-level mass accuracy .
Advanced Research Questions
Q. How can computational chemistry methods like DFT be applied to predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), Mulliken charges, and electrostatic potential (MEP) surfaces. For example, Hirshfeld surface analysis identifies electrophilic/nucleophilic regions, guiding predictions of nucleophilic attack sites (e.g., isoindolin-dione carbonyl groups). These models correlate with experimental reactivity, such as susceptibility to hydrolysis or ligand exchange .
Q. What experimental strategies are recommended to investigate the compound's interactions with biological targets, such as enzymes or receptors?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) between the compound and immobilized proteins.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
- Fluorescence Quenching Assays : Track conformational changes in targets (e.g., tryptophan residue shifts) upon compound binding. Pre-incubation in physiological buffers (pH 7.4, 37°C) ensures biological relevance .
Q. How should researchers address discrepancies between experimental data and computational predictions regarding the compound's molecular behavior?
- Methodological Answer : Cross-validate results using hybrid approaches:
- Molecular Dynamics (MD) Simulations : Refine DFT-derived geometries under solvated conditions (e.g., explicit water models) to account for solvent effects.
- Synchrotron XRD : Resolve crystallographic ambiguities (e.g., disordered PF₆⁻ anions) with high-resolution data (λ = 0.7–1.0 Å).
- Error Analysis : Compare calculated vs. experimental bond lengths (e.g., C–N vs. C–O) to identify systematic biases in computational models .
Q. What protocols ensure the compound's stability during storage and handling in experimental settings?
- Methodological Answer : Store under argon at −20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect decomposition products (e.g., free isoindolin-dione). Use anhydrous solvents (e.g., DMF or DMSO) for dissolution to avoid hydrolysis .
Q. In designing multi-step syntheses involving this reagent, how can potential side reactions be minimized?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., phthalimide moieties) using tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups.
- Stepwise Quenching : Neutralize intermediates with mild acids (e.g., citric acid) to prevent overalkylation.
- In Situ Monitoring : Use FTIR to track carbonyl stretching frequencies (1700–1750 cm⁻¹) for real-time detection of unwanted byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
